Isononyl acrylate
Overview
Description
Isononyl Acrylate is an acrylate, obtained by the reaction between acrylic acid and isononyl alcohol . It has the least glass transition temperature among all acrylates that are commercially available . Because of this particular feature, Isononyl Acrylate is used in adhesive applications .
Molecular Structure Analysis
The molecular formula of Isononyl Acrylate is C12H22O2 . The molecular weight is 198.31 g/mol . Unfortunately, the specific details about the molecular structure are not provided in the sources.
Physical And Chemical Properties Analysis
Isononyl Acrylate is a liquid at 20 degrees Celsius . It has a specific gravity of 0.89 at 20/20 and a refractive index of 1.44 .
Scientific Research Applications
1. Use in Polymerization and Copolymerization
Isononyl acrylate is a key component in various polymerization processes. It is used in the polymerization of fluorinated and hydrogenated (meth)acrylates, contributing to the development of unique polymers with specific characteristics. These polymers are widely utilized in coatings, adhesives, and synthetic rubbers. The kinetic parameters, such as the propagation and termination rate constants of acrylate monomers, have been extensively studied, enhancing the understanding and control of radical (co)polymerizations of acrylate monomers (Hochart, Levalois-Mitjaville, & Jaeger, 2000); (Herk, 2009).
2. Application in Microfluidic Devices
Isononyl acrylate finds applications in the construction of microfluidic devices due to its desirable properties such as inertness and transparency. The mechanical properties of poly(isobornyl acrylate), a related compound, are significantly affected by manufacturing techniques. This has implications for the quality and shelf-life of microfluidic devices (López-García, Beebe, & Crone, 2007).
3. Development of Dual-Curing Systems
Acrylate chemistry, including isononyl acrylate, is crucial in the creation of dual-curing systems. These systems are utilized in shape memory polymers, optical materials, photolithography, protective coatings, structured surface topologies, and holographic materials. The dual-curing processes provide two distinct sets of material properties at each curing stage, allowing for flexibility in processes (Konuray, Fernández‐Francos, Ramis, & Serra, 2018).
4. Role in 4D Printing and Shape Memory Polymers
Isononyl acrylate contributes to the synthesis of photopolymers used in 4D printing. It has been compounded with other materials to fabricate shape memory polymers, demonstrating excellent shape memory performance, high strength, and good toughness. These characteristics are significant for applications in various fields (Zhao et al., 2018).
5. Biomedical and Tissue Engineering Applications
In biomedical research, isononyl acrylate-related polymers have been investigated for their potential in tissue engineering and cell therapy. The interaction of polymers with human cells, such as dental pulp stem cells, has been studied to identify materials that modulate cellular responses, crucial for tissue engineering and cell therapy (Ghaemi, Delalat, Gronthos, Alexander, Winkler, Hook, & Voelcker, 2018).
Safety And Hazards
properties
IUPAC Name |
7-methyloctyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGDKOCSSIRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199925 | |
Record name | Isononyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isononyl acrylate | |
CAS RN |
51952-49-9 | |
Record name | Isononyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isononyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isononyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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